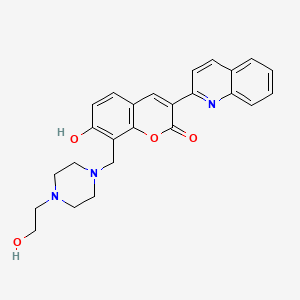
7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(quinolin-2-yl)-2H-chromen-2-one
Descripción general
Descripción
7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(quinolin-2-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a quinoline moiety, a piperazine ring, and a hydroxyethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(quinolin-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This step involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the chromen-2-one core.
Introduction of the Quinoline Moiety: The quinoline moiety is introduced through a Friedländer synthesis, which involves the reaction of the chromen-2-one core with 2-aminobenzaldehyde under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is attached via a nucleophilic substitution reaction, where the quinoline-chromen-2-one intermediate reacts with 1-(2-hydroxyethyl)piperazine.
Final Hydroxylation: The final step involves the hydroxylation of the compound at the 7th position using a suitable oxidizing agent, such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential pharmacological properties. Studies have shown that it may exhibit antimicrobial, anti-inflammatory, and anticancer activities, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its ability to interact with biological targets, such as enzymes and receptors, suggests that it could be developed into a drug for treating various diseases.
Industry
In the industrial sector, the compound is used as a precursor in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(quinolin-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to anti-inflammatory effects. Additionally, its interaction with DNA and RNA can result in anticancer properties by inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
7-hydroxy-3-(quinolin-2-yl)-2H-chromen-2-one: Lacks the piperazine and hydroxyethyl groups.
8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(quinolin-2-yl)-2H-chromen-2-one: Lacks the hydroxyl group at the 7th position.
7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-3-(quinolin-2-yl)-2H-chromen-2-one: Lacks the hydroxyethyl group.
Uniqueness
The uniqueness of 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(quinolin-2-yl)-2H-chromen-2-one lies in its combination of functional groups. The presence of the hydroxyethyl group, piperazine ring, and quinoline moiety provides a unique set of chemical and biological properties that are not found in similar compounds. This makes it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-quinolin-2-ylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c29-14-13-27-9-11-28(12-10-27)16-20-23(30)8-6-18-15-19(25(31)32-24(18)20)22-7-5-17-3-1-2-4-21(17)26-22/h1-8,15,29-30H,9-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYXPMPZZMADFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl 5-{2-[2-[(4-methoxyphenyl)amino]-1-(4-nitrobenzoyl)-2-oxoethylidene]hydrazino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3721344.png)
![N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine](/img/structure/B3721349.png)
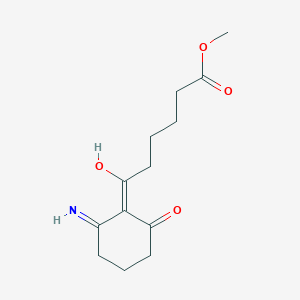
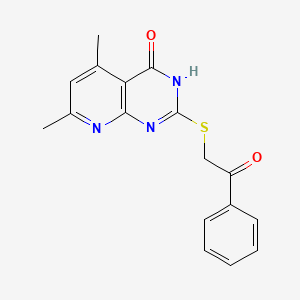
![N-{2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B3721367.png)
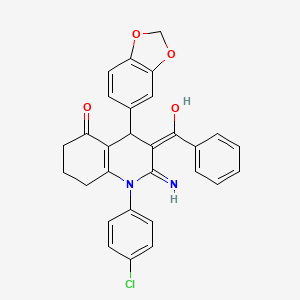
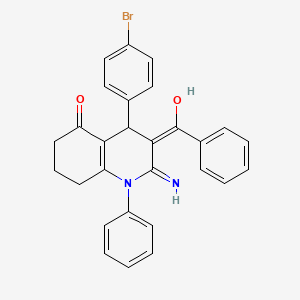
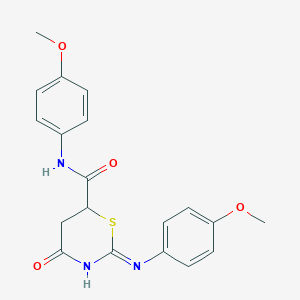
![methyl 2-({[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B3721403.png)
![6-amino-2-{[(1-benzyl-1,3-benzodiazol-2-yl)methyl]sulfanyl}-1H-pyrimidin-4-one](/img/structure/B3721404.png)
![2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(PROPYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B3721416.png)
![N-CYCLOPENTYL-1-[({[4-(FURAN-2-YL)-2,6-DIOXOCYCLOHEXYLIDENE]METHYL}AMINO)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE](/img/structure/B3721418.png)
![2-{[(2-chlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B3721427.png)
![3-hydroxy-2-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-5-phenylcyclohex-2-en-1-one](/img/structure/B3721429.png)
